Product packaging for Archil Red(Cat. No.:CAS No. 6300-18-1)

Archil Red

Cat. No.: B12773521
CAS No.: 6300-18-1
M. Wt: 396.4 g/mol
InChI Key: VYBNOBRXYJNNHG-UHFFFAOYSA-N
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Description

Historical Trajectories in Archil Red Chemical Discovery and Characterization

The use of dyes from archil lichens dates back to ancient civilizations, possibly as early as the Mesopotamian civilization. hubpages.com Theophrastus, a Greek philosopher and naturalist in the 3rd century BC, described a red dye from Roccella tinctoria as excelling the ancient purple of Tyre. hubpages.comdoi.org The methods for producing this dye were often closely guarded secrets. hubpages.com

In the Middle Ages, the preparation of archil was reportedly rediscovered by an Italian named Federigo, who established a monopoly on the red colorant in Florence, used for vibrant reds and purples in Florentine cloth. sca.org In the 18th century, a Scottish chemist, C. Gordon, independently discovered and patented a process for making archil, which he named Cudbear. tandfonline.com

The chemical components of orcein (B1677455) were not fully elucidated until the 1950s by Hans Musso and his colleagues. wikipedia.orgatamanchemicals.comresearchgate.net Their work, published in a series of papers, involved isolating and identifying numerous compounds within the orcein mixture. tandfonline.com A significant paper from 1961 detailing Musso's work was translated into English and published in 2003, highlighting the complexity of orcein and litmus. wikipedia.orgatamanchemicals.com Early investigations in the 19th century by chemists like Heeren and Robiquet had identified proximate principles like erythrine and orceine from lichens, beginning the process of understanding the chemical nature of these dyes. royalsocietypublishing.org

Current Understanding of this compound Composition and Diversity of Related Orcein Phenoxazonic Compounds

This compound (Orcein) is understood today as a complex mixture of phenoxazone derivatives. wikipedia.orgatamanchemicals.combris.ac.uk These compounds are formed from precursors, primarily orcinol (B57675) esters (such as lecanoric acid), found in the source lichens. hubpages.comwildflowerfinder.org.uk The dye is produced by hydrolyzing these precursors, typically with ammonia (B1221849) (historically, urine was used as a source of ammonia), followed by oxidation in the presence of air. wikipedia.orgatamanchemicals.comhubpages.comwildflowerfinder.org.uk This process, which can take several weeks, leads to the formation of the characteristic phenoxazone structures. wildflowerfinder.org.ukunimib.itunito.it

The primary colored components of orcein are derivatives of phenoxazone, specifically hydroxyorceins, aminoorceins, and aminoorceinimines. wikipedia.orgatamanchemicals.combris.ac.uk Hans Musso's work identified numerous such compounds. stainsfile.comtandfonline.com The exact composition of this compound can vary depending on the species of lichen used and the specific extraction and processing methods employed. mdpi.com

Orcein is described as a reddish-brown dye, while orchil is typically used for the purple-blue dye obtained from similar processes. wikipedia.orgatamanchemicals.combris.ac.uk Litmus, another dye derived from archil lichens under different conditions (including the presence of potassium carbonate, calcium hydroxide (B78521), and calcium sulfate), is a more complex molecule also related to the orcein compounds and used as a pH indicator. wikipedia.orgatamanchemicals.com

The core chemical structures of the orcein compounds are based on the phenoxazine (B87303) ring system. researchgate.net While orcinol (5-MethylResorcinol) is a key precursor, the orcein compounds themselves are not found naturally in the lichen but are products of the chemical transformation. wildflowerfinder.org.uk

Data on the approximate percentage of some common compounds in synthetic orcein has been reported:

CompoundR1R2R3Approximate %
α-AminoorceinHONH210
α-HydroxyorceinHOOH10
β-AminoorceinOrcinolONH26
γ-AminoorceinOrcinolONH212
β-HydroxyorceinOrcinolOOH15
γ-HydroxyorceinOrcinolOOH10
β-AminoorceimineOrcinolNHNH21-2
γ-AminoorceimineOrcinolNHNH21-2
Note: R1, R2, and R3 refer to variable positions on the core structure. stainsfile.com

This compound (Orcein) is soluble in solvents like ethanol (B145695), acetone, and acetic acid, and in dilute aqueous alkali, where it turns blue-violet. It is insoluble in water. atamanchemicals.com It acts as an indicator dye, appearing red in acidic conditions (pH < 7.0) and blue in alkaline conditions (pH > 7.0). atamanchemicals.comthermofisher.com

The study of lichen metabolites continues to reveal a diverse array of compounds, including depsides and depsidones, which serve as precursors to dyes like orcein. wildflowerfinder.org.uknih.gov While many lichen compounds have been investigated for various biological activities, the focus here remains solely on the chemical nature and history of this compound and its related phenoxazonic constituents. nih.govmdpi.comphcogres.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13N4NaO5S B12773521 Archil Red CAS No. 6300-18-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6300-18-1

Molecular Formula

C16H13N4NaO5S

Molecular Weight

396.4 g/mol

IUPAC Name

sodium;4-amino-3-[(4-nitrophenyl)diazenyl]naphthalene-1-sulfonic acid;hydride

InChI

InChI=1S/C16H12N4O5S.Na.H/c17-16-13-4-2-1-3-12(13)15(26(23,24)25)9-14(16)19-18-10-5-7-11(8-6-10)20(21)22;;/h1-9H,17H2,(H,23,24,25);;/q;+1;-1

InChI Key

VYBNOBRXYJNNHG-UHFFFAOYSA-N

Canonical SMILES

[H-].C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)O.[Na+]

Origin of Product

United States

Chemical Precursors and Biosynthetic Pathways of Archil Red Components

Identification and Characterization of Lichenic Precursors to Orcein (B1677455) and Analogues (e.g., Lecanoric Acid, Orcinol (B57675), Erythrin)

Lichens contain a variety of secondary metabolites, many of which are unique to these symbiotic organisms. Among the key precursors to orcein and its analogues are depsides and depsidones, which are phenolic compounds derived from the acetate-polymalonate pathway. pakbs.org

Lecanoric acid is a notable example of a depside found in several lichen species, including Roccella tinctoria and Lecanora parella, which are traditionally used for orcein production. wikipedia.org Chemically, lecanoric acid is a didepside, an ester formed from two molecules of orsellinic acid. wikipedia.org

Orcinol (5-methylbenzene-1,3-diol) is another crucial precursor. wikipedia.org It is a phenolic compound that occurs in many lichen species, including Roccella tinctoria and Lecanora. wikipedia.org Orcinol is often present in lichens as esters of orsellinic acid derivatives. researchgate.net

Erythrin (B1253147) is another depside found in lichens that can serve as a precursor to orcein components. While less directly discussed in the provided context regarding orcein biosynthesis compared to lecanoric acid and orcinol, depsides like erythrin are part of the broader group of lichen compounds that undergo transformation during dye production. pakbs.org

These lichenic precursors, particularly depsides and depsidones, are essentially colorless or lightly colored compounds that contain the foundational phenolic units necessary for the formation of the more complex colored orceins. pakbs.orgwildflowerfinder.org.uk

Mechanisms of Biotransformation to Archil Red Chromophores

The conversion of lichenic precursors into the colored orceins is a multi-step process involving hydrolysis, enzymatic activity, and oxidation in the presence of ammonia (B1221849). helsinki.fi

Enzymatic and Fermentative Conversion Processes in Orceinogenesis

The initial step in the biotransformation involves the hydrolysis of depsides and depsidones present in the lichen. Lecanoric acid, for instance, is hydrolyzed to orsellinic acid. researchgate.netpakbs.orghelsinki.fi Orsellinic acid then undergoes enzymatic decarboxylation to form orcinol. researchgate.nethelsinki.firesearchgate.net This decarboxylation is catalyzed by an enzyme called orsellinate decarboxylase, which has been isolated from lichens such as Lasallia pustulata. researchgate.net

The traditional method of producing this compound involves soaking lichens in ammonia-rich fluids, historically urine, for an extended period, often several weeks. researchgate.netresearchgate.net This process facilitates both the hydrolysis of the depsides and the subsequent reactions. While the term "fermentative" is sometimes associated with this traditional process due to the use of biological sources of ammonia (like urine), the core chemical transformations are driven by enzymatic hydrolysis and subsequent chemical reactions rather than microbial fermentation of the lichen biomass itself to produce the chromophores. researchgate.nethelsinki.fi

Role of Ammonia and Oxidative Environments in Dye Formation

Ammonia plays a critical role in the formation of orcein. It facilitates the hydrolysis of the lichen depsides and depsidones. researchgate.nethelsinki.fi Following the formation of orcinol, the presence of ammonia and an oxidative environment (typically atmospheric oxygen) is essential for the subsequent polymerization and cyclization reactions that lead to the formation of the phenoxazone chromophores that constitute orcein. researchgate.netwikipedia.orgwildflowerfinder.org.uk

The oxidation of orcinol in the presence of ammonia results in the formation of a complex mixture of phenoxazone derivatives, collectively known as orceins. researchgate.netwikipedia.orgchemeurope.comwikipedia.org This oxidative ammonolysis process is key to developing the characteristic reddish-purple color of this compound. wildflowerfinder.org.uk The reaction involves the condensation of orcinol molecules with ammonia and subsequent oxidation to form the tricyclic phenoxazine (B87303) ring system, which is the core structure of orcein chromophores. researchgate.netmdpi.com

Isolation and Elucidation of Chemical Intermediates in this compound Biosynthesis

The formation of orcein from precursors like orcinol involves a series of intermediate compounds. While the complete detailed pathway with all intermediates is complex and involves multiple parallel reactions leading to a mixture of orceins, research has focused on identifying and characterizing some of these intermediates and the final chromophores.

Orcein itself is not a single compound but a heterogeneous mixture of related phenoxazone derivatives. wikipedia.org Studies using techniques like partition chromatography have separated orcein into numerous components, with constitutions derived from structures like 7-amino-2-phenoxazone and 7-hydroxy-2-phenoxazone. researchgate.net The elucidation of the structures of these individual orcein components has been achieved primarily through spectroscopic methods and confirmed by synthesis. researchgate.net

Advanced Analytical Methodologies for Archil Red Characterization

Chromatographic Techniques for Separation and Identification of Archil Red Constituents

Chromatographic methods are essential for resolving this compound from other components in a mixture, allowing for its subsequent identification and analysis. Various liquid chromatography techniques, often coupled with highly sensitive detectors, are employed.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) for Chemical Profiling

HPLC-DAD is a widely used technique for the analysis of dyes, including this compound unl.ptup.ptresearchgate.netresearchgate.net. This method separates components based on their interaction with a stationary phase and a mobile phase, while the DAD provides UV-Vis spectra for each eluting compound, aiding in their identification and profiling researchgate.netresearchgate.netlibretexts.org. HPLC-DAD systems typically involve a pump, autosampler, column, and a diode array detector . The UV-Vis spectra obtained can be compared to reference databases for identification .

In the analysis of dyes like this compound (CI 13355), HPLC-DAD can provide chromatograms showing absorbance at specific wavelengths, such as 516 nm . This allows for the visualization and relative quantification of the separated components. The retention time and the characteristic UV-Vis spectrum of a peak are key parameters for tentative identification unl.pt.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-DAD-MSn, HPLC-ESI/MS/MS, HPLC-TOF/MS) for Molecular Identification and Isomer Discrimination

Coupling liquid chromatography with mass spectrometry (LC-MS) provides significantly more detailed information for the identification and structural elucidation of this compound and its related compounds unl.ptresearchgate.netresearchgate.netnih.gov. LC-MS techniques, including LC-MS/MS, LC-DAD-MSn, HPLC-ESI/MS/MS, and HPLC-TOF/MS, are powerful tools for determining the molecular weight, elemental composition, and fragmentation patterns of analytes unl.ptresearchgate.netresearchgate.netnih.gov.

Electrospray ionization (ESI) is a common "soft ionization" technique used in LC-MS that primarily produces molecular ions with minimal fragmentation unl.pt. Tandem mass spectrometry (MS/MS or MSn) allows for the fragmentation of selected ions, providing structural information based on the resulting fragment ions unl.pt. This is particularly useful for confirming the identity of a compound and discriminating between isomers unl.ptresearchgate.net. For this compound (CI 13355), characteristic fragments from the cleavage of the azo bond (N=N) can be detected in ESI-MS/MS spectra, such as an ion at m/z 264 unl.pt.

HPLC coupled to a time-of-flight mass analyzer (TOF/MS) can be used to determine the elemental composition of compounds based on their accurate mass measurements researchgate.net. This provides further confidence in the identification of this compound and its derivatives researchgate.net.

LC-DAD-MSn combines the spectral information from DAD with the molecular and structural information from multistage mass spectrometry, offering a comprehensive approach for the analysis of complex dye mixtures .

High-Performance Thin-Layer Chromatography (HPTLC) Coupled with Spectroscopic Detection

High-Performance Thin-Layer Chromatography (HPTLC) is another chromatographic technique that can be coupled with spectroscopic detection for the analysis of dyes researchgate.net. HPTLC offers advantages in terms of sample throughput and the ability to analyze multiple samples simultaneously on a single plate researchgate.net. When coupled with techniques like Surface-Enhanced Raman Spectroscopy (SERS) (HPTLC-SERS) or Mass Spectrometry (HPTLC-MS), it allows for the separation and subsequent spectroscopic characterization and identification of individual components within a dye mixture researchgate.net. This approach can be used to create spectroscopic databases of compounds separated on the HPTLC plate researchgate.net.

Multi-Dimensional Chromatography for Resolution of Complex this compound Mixtures

Multi-dimensional chromatography, such as two-dimensional liquid chromatography (2D-LC), is employed for the analysis of highly complex mixtures that cannot be fully resolved by one-dimensional methods up.ptchromatographytoday.comthermofisher.comresearchgate.net. This technique involves passing the sample through two different separation stages, often with different stationary phases, to achieve enhanced separation power chromatographytoday.comthermofisher.comresearchgate.net. For complex this compound samples, which may contain isomers or degradation products, 2D-LC can provide improved resolution and allow for the identification of components that co-elute in one-dimensional systems thermofisher.comresearchgate.net. LC×LC, a comprehensive two-dimensional liquid chromatography technique, can separate a large number of compounds and is particularly useful for analyzing complex matrices researchgate.netchromatographyonline.com.

Optimized Extraction Procedures for this compound Analytical Applications

Effective extraction procedures are crucial for isolating this compound from the sample matrix before chromatographic and spectroscopic analysis up.ptdrug-dev.comcore.ac.uknih.gov. The choice of extraction method and solvent depends on the sample type and the properties of the dye up.ptdrug-dev.comcore.ac.uk. Traditional aggressive acidic extraction methods have been increasingly replaced by milder approaches to preserve the integrity of the dye molecules and their derivatives up.pt.

For textile samples, extraction procedures may involve using solvents like trifluoroacetic acid (TFA) or oxalic acid in water, often with heating and agitation up.pt. Optimized procedures aim to achieve efficient removal of the dye from the matrix while minimizing degradation up.pt. For example, an optimized extraction method for cochineal dye from textiles used oxalic acid and a specific reconstitution solution for improved HPLC chromatogram resolution up.pt. The resulting extracts are then typically dried and reconstituted in a solvent compatible with the analytical technique .

Different solvents, such as water, ethanol (B145695), methanol, and mixtures thereof, are used for the extraction of dyes, with the choice depending on the polarity of the analytes and the matrix core.ac.uknih.gov. Optimized extraction protocols are essential to ensure good sensitivity and reproducibility in the subsequent analysis nih.gov.

Spectroscopic Approaches for Structural and Compositional Analysis of this compound

Spectroscopic techniques provide valuable information about the structure and composition of this compound, often complementing chromatographic data.

UV-Vis spectroscopy, as utilized in HPLC-DAD, provides characteristic absorption spectra that aid in the identification of this compound unl.ptresearchgate.net. The presence of specific chromophores, such as the azo group, results in distinct absorption maxima in the visible range core.ac.uk.

Mass spectrometry, while often coupled with chromatography, is fundamentally a spectroscopic technique that provides information about the mass-to-charge ratio of molecules and fragments unl.ptresearchgate.netnih.gov. This allows for the determination of molecular weight and provides insights into the structural features through fragmentation patterns unl.ptresearchgate.net.

Other spectroscopic methods, such as Infrared (IR) and Raman spectroscopy, can provide information about the functional groups present in this compound ajol.infonih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for detailed structural elucidation, providing information about the arrangement of atoms within the molecule unl.pt. Energy Dispersive X-ray Fluorescence (EDXRF) and X-ray Diffractometry (XRD) can be applied to analyze the elemental composition and crystalline structure of dye samples, particularly in the context of pigments or dye-mordant complexes ajol.infomdpi.comscispace.com.

For natural dyes like orcein (B1677455) (often historically referred to as archil), which is a complex mixture of compounds, spectroscopic analysis helps in understanding the different components present, such as phenoxazone derivatives like hydroxyorceins, aminoorceins, and aminoorceinimines sciencemadness.orgchemeurope.com. While this compound (Acid Red 74) is a synthetic compound, the principles of using spectroscopic methods to understand its structure and composition remain relevant.

Chemical Synthesis and Derivatization of Archil Red Compounds

Laboratory-Scale Synthesis of Orcein (B1677455) and Other Phenoxazonic Derivatives

Laboratory synthesis of orcein, the main component of Archil Red, typically involves the oxidation of orcinol (B57675) in the presence of ammonia (B1221849) and air. This process mimics the traditional method of obtaining the dye from lichens, where orcinol esters are hydrolyzed and then oxidized in an ammoniacal environment. fishersci.cadawnscientific.comnih.gov The synthetic route involves oxidation and condensation reactions of orcinol. fishersci.ca While elevated temperatures can increase reaction rates, they also carry the risk of over-oxidation, which can reduce the purity of the resulting dye. fishersci.ca Modern laboratory protocols often utilize ammonium (B1175870) hydroxide (B78521) as the ammonia source to achieve better control over pH during the synthesis. fishersci.ca

Orcein is chemically characterized as a heterogeneous mixture of phenoxazone derivatives. fishersci.ca Studies have identified numerous compounds within this mixture, including hydroxyorceins, aminoorceins, and aminoorceinimines. nih.govthegoodscentscompany.com These compounds are derived from core structures such as 7-amino-2-phenoxazone, 7-hydroxy-2-phenoxazone, and 7-amino-2-phenoxazime. thegoodscentscompany.comnih.gov The structures of these components have been confirmed through laboratory syntheses. thegoodscentscompany.comnih.gov

Beyond orcein, the synthesis of other phenoxazonic dyes has been explored through various chemical routes. The synthesis of phenoxazinone dyes via substitution onto the phenoxazinone core can be challenging to control. metabolomicsworkbench.org Traditional chemical synthesis of phenoxazine (B87303) derivatives often involves the condensation of nitroso compounds at elevated temperatures, a process that can be associated with toxicity and high energy consumption. metabolomicsworkbench.org More recent approaches have investigated milder conditions for synthesizing phenoxazine dyes, such as using nitrosonium tetrafluoroborate (B81430) (NOBF4) and triphenylphosphine, or triggering the synthesis with nitric oxide in aqueous media. clinisciences.com The synthesis of imino derivatives of benzo[a]phenoxazine-5-one has also been reported, achieved through the condensation of 2,4-diaminophenol (B1205310) with 2,3-dichloro-1,4-naphthoquinone in an alkaline medium. Furthermore, novel phenoxazine-based organic dyes with donor-acceptor-π-acceptor (D-A-π-A) structures have been synthesized using reactions like C-N coupling, Suzuki cross-coupling, Knoevenagel reaction, and Sonogashira coupling to tune their properties for specific applications like dye-sensitized solar cells. Environmentally friendly alternatives for synthesizing sulfonated phenoxazinone derivatives using biocatalytic processes involving laccase enzymes have also been developed. metabolomicsworkbench.org

Synthetic Routes to Mimic Natural this compound Chromophores

Natural this compound chromophores, primarily the orceins, are formed in lichens through a bioprocess involving the conversion of orcinol, extracted from the lichen material, into the colored compounds through oxidation in the presence of ammonia. fishersci.cadawnscientific.comnih.gov This natural process serves as the inspiration for synthetic routes aiming to replicate these chromophores. Orcein itself is not a single natural dye but rather a mixture of derivatized precursors present in lichens. The method of extraction from lichens, such as using boiling water versus ammonia fermentation, influences the type of derivatives obtained, yielding hydroxylated or aminated variants, respectively.

Research in the mid-20th century successfully isolated and identified numerous individual compounds within the complex orcein mixture. thegoodscentscompany.comnih.gov The chemical structures of these components, derived from phenoxazone core structures, were subsequently confirmed through laboratory syntheses. thegoodscentscompany.comnih.gov This work demonstrated the feasibility of synthesizing the specific chromophores found in natural this compound, although the synthetic pathways might not precisely mirror the enzymatic or fermentation processes occurring in the lichen. The formation of the dark red color in natural archil is understood to involve the conversion of lecanoric acid to orcein through fermentation followed by oxidation.

Development of Chemical Derivatization Strategies for Modified this compound Compounds

Chemical derivatization strategies for this compound compounds, particularly orcein and related phenoxazonic structures, have been developed to modify their properties for various applications. For instance, orcein used in microscopy is often prepared as a staining solution, indicating that it can be formulated or slightly modified for specific staining protocols. Preparation methods involve dissolving orcein powder in solvents like 70% ethanol (B145695) containing fuming hydrochloric acid.

Derivatization can also involve creating mixtures of orcein with other substances to achieve desired staining characteristics, as seen in the development of stain mixtures utilizing aceto-orcein, fast green, and salt for differential staining in microscopy.

More targeted chemical derivatization involves the synthesis of modified phenoxazonic structures. The synthesis of imino derivatives of benzo[a]phenoxazine-5-one, for example, represents a strategy to alter the chemical structure and study the resulting changes in properties, such as dyeing characteristics. Another significant area of derivatization focuses on enhancing solubility and other properties. The development of highly water-soluble sulfonated phenoxazinone derivatives is an example of chemical modification to improve solubility, which is beneficial for various industrial and domestic applications. metabolomicsworkbench.org Biocatalytic processes using laccase have been explored as a more environmentally friendly route for preparing such sulfonated derivatives. metabolomicsworkbench.org The synthesis of phenoxazine dyes incorporating different functional groups, such as donor-acceptor units and ethynyl (B1212043) groups, demonstrates how derivatization can be used to tune the electronic and optical properties of these chromophores for advanced applications like dye-sensitized solar cells. Furthermore, analytical techniques used to study orcein in historical artifacts may involve chemical modification through derivatization to alter the physicochemical characteristics of the components, facilitating their separation and analysis by chromatography.

Theoretical and Computational Chemistry Studies of Archil Red

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties of Archil Red Molecules

Quantum chemical calculations, particularly methods based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are valuable for probing the electronic structure and predicting the spectroscopic properties of molecules. These calculations can provide detailed information about molecular orbitals, energy levels, and transitions, which are directly related to a compound's absorption and emission characteristics.

Studies on related orcein (B1677455) dyes, which share some structural features with this compound, demonstrate the application of these computational techniques to understand the spectroscopic behavior of red dyes rsc.org. For instance, DFT and TD-DFT calculations have been employed to investigate the electronic spectral properties of α-hydroxy-orcein, a component of orcein dye, in different solvents rsc.org. These studies revealed that the electronic structure and, consequently, the spectroscopic properties are influenced by factors such as solvent proticity and acid-base equilibrium rsc.org. Quantum mechanical calculations supported experimental findings by confirming the role of protic solvents in shifting acid-base equilibria through hydrogen bond interactions with specific functional groups of the dye rsc.org. Both deprotonation and the coordination of dye molecules with protic solvent molecules were found to reduce the HOMO-LUMO energy gap, a phenomenon correlated with the bathochromic effect observed experimentally and predicted theoretically rsc.org. The calculated reduction in the HOMO-LUMO energy gap for orcein derivatives was reported as 0.50 eV theoretically, aligning with an experimental value of 0.59 eV rsc.org.

These types of calculations on this compound could similarly provide insights into its electronic transitions, predict its UV-Vis absorption spectrum, and help understand how its environment, such as solvent or pH, might affect its color and spectral characteristics.

Molecular Modeling and Dynamics Simulations of this compound Interactions and Conformations

Molecular modeling and dynamics simulations are computational techniques used to study the behavior of molecules over time and their interactions with other molecules or environments. These methods can provide information about molecular conformations, flexibility, and how molecules interact in various phases, such as in solution or in solid states.

While specific published molecular dynamics simulations focused solely on this compound (C.I. Acid Red 74) were not identified in the conducted searches, these methods are broadly applicable to studying the behavior of dye molecules. Molecular dynamics simulations could be used to investigate the preferred conformations of this compound in different solvents, how it aggregates, or how it interacts with surfaces or other molecules it might encounter in various applications. Such simulations typically involve defining a force field that describes the interactions between atoms and then simulating the motion of the atoms over time by solving Newton's equations of motion. This can provide dynamic insights into the molecule's behavior that are not accessible through static quantum chemical calculations alone.

Computational Prediction of this compound Reactivity and Stability Profiles

Computational methods can also be applied to predict the reactivity and stability of chemical compounds. These predictions are based on calculating various parameters such as reaction pathways, activation energies, and potential energy surfaces. Understanding the reactivity profile of a dye like this compound is important for predicting its behavior in different chemical environments, its potential degradation pathways, and its compatibility with other substances.

While specific computational studies on the reactivity and stability prediction of this compound (C.I. Acid Red 74) were not found in the performed searches, general computational approaches exist for these purposes. For example, density functional theory calculations can be used to study reaction mechanisms and determine the energy barriers of chemical transformations, providing insights into how readily a molecule might undergo certain reactions. researchgate.netrsc.orgresearchgate.net. Computational methods can also assess the thermodynamic stability of different forms or states of a molecule. Predicting the stability profile of this compound under varying conditions (e.g., light exposure, temperature, pH) is crucial for understanding its fastness properties and shelf life.

Theoretical and computational chemistry studies, while not extensively documented for this compound (C.I. Acid Red 74) specifically in the readily available literature from the performed searches, offer a powerful suite of tools to explore its fundamental chemical properties, complementing experimental investigations.

Mechanistic Studies of Archil Red Chemical Behavior

Elucidation of Chromogenic Mechanisms and Factors Influencing Color Expression

The characteristic red to purple color of Archil Red (Orcein) arises from a complex chromogenic process initiated from precursor substances found in the source lichens. The key precursor is lecanoric acid, which is converted to orcinol (B57675). wikipedia.orghubpages.comwikipedia.orgfoodnetindia.in Orcein (B1677455) is then formed through the reaction of orcinol with ammonia (B1221849) in the presence of air (oxidation). wikipedia.orgcraftatlas.cochemeurope.comhubpages.comwikipedia.orgfoodnetindia.in Traditionally, this process involved the use of urine as the ammonia source. atamanchemicals.comwikipedia.orgcraftatlas.cochemeurope.comfoodnetindia.in The resulting mixture of phenoxazone derivatives constitutes the Orcein dye. atamanchemicals.comwikipedia.orgsciencemadness.orgatamanchemicals.comchemeurope.com

A significant factor influencing the color expression of Orcein is pH. Orcein functions as a pH indicator, displaying a red color in acidic solutions and shifting to blue or bluish-violet in alkaline solutions. atamanchemicals.comwikipedia.orgcraftatlas.coatamanchemicals.comchemeurope.comchemicalbook.com This solvatochromic behavior is a key aspect of its chemical properties. The lightfastness of Archil (Orcein) is considered to be moderate.

Chemical Adsorption Mechanisms of this compound on Diverse Substrates

This compound (Orcein) has historically been used for dyeing various substrates, including wool and silk. hubpages.comsca.org These natural fibers, being protein-based, offer different functional groups for interaction with the dye molecules compared to cellulosic fibers or inorganic materials. While Orcein can sometimes be used without a mordant, the use of mordants like tin salts or alum can impact the resulting color. hubpages.comsca.org Mordants, typically metal ions, can form coordination complexes with the dye molecules and also interact with functional groups on the fiber surface, creating a bridge that enhances dye uptake and fixation.

The complex nature of Orcein, being a mixture of several related compounds, suggests that the adsorption mechanism is likely a combination of interactions, potentially including hydrogen bonding, van der Waals forces, and ionic interactions, depending on the specific functional groups present in the Orcein molecules and the substrate, as well as the pH of the dye bath. While the general application of Archil dye to textiles is well documented, detailed studies specifically elucidating the precise chemical adsorption mechanisms of the individual Orcein components on diverse substrates at a molecular level are not extensively detailed in the provided information.

Pathways and Products of this compound Chemical Degradation

The chemical stability of this compound (Orcein) can be affected by various environmental factors, leading to degradation.

Investigation of Oxidative Degradation Mechanisms

Oxidation is intrinsically involved in the formation of Orcein from its precursors. wikipedia.orghubpages.comwikipedia.orgfoodnetindia.in However, Orcein can also undergo further oxidative degradation over time or under specific conditions. The presence of minor colored compounds in aged samples of cudbear (a form of archil) has been observed, which could be attributed to degradation products, potentially arising from oxidation. mdpi.com Complete combustion of organic materials like Orcein would yield products such as carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx). scbt.com

Analysis of Reductive Degradation and Metabolite Formation

While Orcein is not a simple azo dye, studies on the reductive cleavage of azo dyes demonstrate that reduction can lead to the breaking of azo bonds and the formation of smaller aromatic amine products. acs.org Although the specific reductive degradation pathways and metabolites of the complex Orcein mixture are not explicitly detailed in the provided search results, it is indicated that biodegradation products of Orcein can be more toxic than the original substance. oxfordlabchem.comoxfordlabfinechem.com This suggests that biological or chemical reduction processes can break down the Orcein structure into different compounds.

Studies on Photochemical Degradation of this compound Chromophores

This compound (Orcein) is known to be sensitive to light, and textiles dyed with it can fade over time. researchgate.net This fading is indicative of photochemical degradation, where exposure to light energy causes chemical changes in the chromophores (the parts of the molecule responsible for color). These changes can involve bond breaking, rearrangement, or oxidation reactions initiated by light absorption, leading to a loss of color. While the phenomenon of photochemical degradation is recognized, specific studies detailing the precise mechanisms and the resulting photoproducts of Orcein chromophores are not provided in the search results.

Q & A

Q. What ethical considerations apply to this compound research involving animal models?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for in vivo studies. Obtain ethics approval (IACUC or equivalent) for protocols minimizing animal use (3Rs: Replacement, Reduction, Refinement). Disclose conflicts of interest and funding sources in compliance with ICMJE criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.